5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid

Description

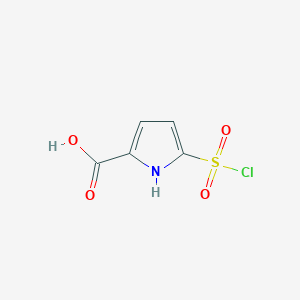

5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a chlorosulfonyl (-SO₂Cl) group at position 5 and a carboxylic acid (-COOH) group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The chlorosulfonyl group is a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid (pKa ~1–2) and facilitating nucleophilic substitution reactions.

Structure

3D Structure

Properties

IUPAC Name |

5-chlorosulfonyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO4S/c6-12(10,11)4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCOGDXHCLXEAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)S(=O)(=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid typically involves the chlorosulfonation of 1H-pyrrole-2-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

- Dissolving 1H-pyrrole-2-carboxylic acid in an inert solvent such as dichloromethane.

- Adding chlorosulfonic acid dropwise to the solution while maintaining a low temperature to control the exothermic reaction.

- Stirring the reaction mixture at room temperature for several hours to ensure complete chlorosulfonation.

- Quenching the reaction by adding water and extracting the product using an organic solvent.

Industrial Production Methods

Industrial production of 5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form 5-(sulfonyl)-1H-pyrrole-2-carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Hydrolysis: Hydrolysis is performed using water or aqueous base.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Hydrolysis: The major product is 5-(sulfonic acid)-1H-pyrrole-2-carboxylic acid.

Reduction: The major product is 5-(sulfonyl)-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 5-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid, highlighting structural differences, physicochemical properties, and biological activities:

Structural and Electronic Effects

- Substituent Influence :

- The chlorosulfonyl group in the target compound increases electrophilicity at the pyrrole ring, enabling reactions with nucleophiles (e.g., amines, alcohols). In contrast, analogs like 5-phenyl-1H-pyrrole-2-carboxylic acid (5-Ph) exhibit reduced reactivity due to the electron-donating phenyl group .

- Ring Saturation : Pyrrolidine derivatives (e.g., 5-oxopyrrolidine-3-carboxylic acids) lack aromaticity, reducing conjugation effects but enhancing flexibility for binding in biological systems .

Physicochemical Properties

- Acidity : The target compound’s carboxylic acid (pKa ~1–2) is more acidic than 1H-pyrrole-2-carboxylic acid (pKa ~4–5) due to the electron-withdrawing -SO₂Cl group .

- Solubility : Methyl ester derivatives (e.g., CAS 306936-53-8) show improved lipid solubility, making them preferable for cell-penetration in drug delivery .

Biological Activity

5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid is an organic compound notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and applications in pharmaceutical chemistry.

Chemical Structure and Properties

The compound features a pyrrole ring with a chlorosulfonyl group and a carboxylic acid moiety, contributing to its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 209.60 g/mol. The presence of the chlorosulfonyl group enhances its electrophilicity, making it a versatile intermediate in organic synthesis.

Synthesis

The synthesis of 5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid typically involves the chlorosulfonation of 1H-pyrrole-2-carboxylic acid. This process allows for the selective introduction of functional groups while preserving the integrity of the pyrrole structure. The general reaction can be summarized as follows:

- Starting Material : 1H-pyrrole-2-carboxylic acid

- Reagents : Chlorosulfonic acid

- Conditions : Controlled temperature to facilitate chlorosulfonation.

Antimicrobial Properties

Research indicates that 5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:

- Minimum Inhibitory Concentration (MIC) : Studies suggest that derivatives of this compound possess MIC values comparable to established antibiotics, indicating potential as an antimicrobial agent .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may interact with specific enzymes or receptors related to inflammatory responses. The chlorosulfonyl group may play a crucial role in modulating these interactions, although detailed mechanisms remain to be elucidated .

Antitubercular Activity

Recent findings have shown that pyrrole derivatives similar to 5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid can exhibit potent anti-tubercular activity. For instance, certain compounds demonstrated MIC values less than 0.016 μg/mL against Mycobacterium tuberculosis, suggesting that structural modifications can enhance efficacy against drug-resistant strains .

Structure-Activity Relationship (SAR)

A structure-activity relationship study has indicated that substituents on the pyrrole ring significantly influence biological activity. For example:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1H-Pyrrole-2-carboxylic Acid | Lacks chlorosulfonyl group | Less reactive |

| 4-Bromo-5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic Acid | Bromine instead of chlorine | Different biological activities |

| 5-(Sulfamoyl)-1H-pyrrole-2-carboxylic Acid | Contains sulfamoyl group | Distinct pharmacological properties |

This table illustrates how variations in substituents can lead to different biological profiles, highlighting the importance of chemical modifications in drug design .

Case Studies

Several case studies have highlighted the potential applications of 5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid in drug development:

- Antibacterial Activity : A study demonstrated that derivatives showed effectiveness against Staphylococcus aureus with MIC values around 1 μg/mL, confirming their potential as antibacterial agents .

- Anti-TB Activity : Research on pyrrole derivatives indicated strong anti-TB activity with low cytotoxicity, suggesting a favorable therapeutic index for further development .

- Quorum Sensing Inhibition : Related compounds have been studied for their ability to disrupt quorum sensing in pathogenic bacteria, which could lead to new strategies for managing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves sulfonation and chlorination of pyrrole precursors. For example, chlorosulfonyl groups can be introduced via reaction with chlorosulfonic acid, followed by hydrolysis and acidification to stabilize the carboxylic acid moiety. Intermediates are characterized using , , and mass spectrometry (MS). In one protocol, NaOH-mediated hydrolysis of a trifluoroacetyl-protected intermediate yielded 87% of the target compound after acidification .

| Key Reaction Conditions | Characterization Data |

|---|---|

| Reflux in ethanol/water (6 h) | : δ 6.8–7.2 (pyrrole protons) |

| Acidification to pH 3 with HCl | MS: [M+H] at m/z 220.68 |

Q. How is the stability of 5-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid managed during storage?

- Methodological Answer : The compound is moisture-sensitive due to the reactive chlorosulfonyl group. Storage under inert gas (e.g., argon) at –20°C in anhydrous solvents (e.g., DMF or DMSO) is recommended. Degradation can be monitored via by observing the disappearance of sulfonyl chloride peaks (δ 3.5–4.0 ppm) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., CHClNOS). identifies pyrrole protons (δ 6.5–7.5 ppm) and sulfonyl chloride groups (δ 3.3–3.7 ppm). IR spectroscopy verifies carboxylic acid (1700–1720 cm) and sulfonyl chloride (1350–1370 cm) functional groups .

Advanced Research Questions

Q. How can contradictory yield data in synthetic protocols be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 66% vs. 87%) may arise from purification methods or side reactions. For example, column chromatography vs. direct precipitation affects recovery. Kinetic studies (e.g., monitoring by ) can identify side products like sulfonic acid derivatives, which form under prolonged hydrolysis. Optimizing reaction time and stoichiometry (e.g., 1:2 molar ratio of precursor to NaOH) improves yield .

Q. What strategies enhance regioselective functionalization of the pyrrole ring?

- Methodological Answer : Electron-withdrawing groups (e.g., chlorosulfonyl) direct electrophilic substitution to the 3-position. Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices. Experimental validation uses competitive reactions with bromine or nitration agents, followed by LC-MS to quantify product ratios .

Q. How can computational tools predict the reactivity of 5-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid in drug design?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Docking studies with target proteins (e.g., HIV-1 protease) model binding affinities. SHELX software refines X-ray crystallographic data to validate predicted conformations .

| Computational Parameters | Experimental Validation |

|---|---|

| B3LYP/6-31G(d) level theory | X-ray diffraction (R-factor < 0.05) |

| Docking score (ΔG = –9.2 kcal/mol) | IC = 1.2 µM in enzyme assays |

Q. What mechanistic insights explain the compound’s instability under basic conditions?

- Methodological Answer : The chlorosulfonyl group undergoes hydrolysis to sulfonic acid in aqueous bases. Isotopic labeling (-HO) tracks oxygen incorporation into the sulfonate product. Quenching the reaction at pH 5–6 with citric acid minimizes degradation .

Q. How can in situ generation mitigate hazards associated with isolating the compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.